molecular formula C21H22N2O3 B2860193 4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine CAS No. 537011-53-3

4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine

Cat. No.: B2860193
CAS No.: 537011-53-3
M. Wt: 350.418
InChI Key: RXUOIZFETKHGBQ-UHFFFAOYSA-N
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Description

4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine is a complex organic compound that features a morpholine ring attached to a benzo[d][1,3]dioxole and a 2-methyl-1H-indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the 2-methyl-1H-indole: This step often involves Fischer indole synthesis, where phenylhydrazine reacts with acetone under acidic conditions.

    Coupling of the indole and dioxole moieties: This can be done using a Friedel-Crafts alkylation reaction.

    Attachment of the morpholine ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the indole and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the indole and dioxole moieties.

    Reduction: Reduced forms of the compound, potentially altering the indole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or dyes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzo[d][1,3]dioxol-5-ylmethyl)morpholine
  • 2-methyl-1H-indole-3-methylmorpholine

Uniqueness

4-(benzo[d][1,3]dioxol-5-yl(2-methyl-1H-indol-3-yl)methyl)morpholine is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the indole and dioxole moieties, along with the morpholine ring, makes it a versatile compound for various applications.

Properties

IUPAC Name

4-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-14-20(16-4-2-3-5-17(16)22-14)21(23-8-10-24-11-9-23)15-6-7-18-19(12-15)26-13-25-18/h2-7,12,21-22H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUOIZFETKHGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC4=C(C=C3)OCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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